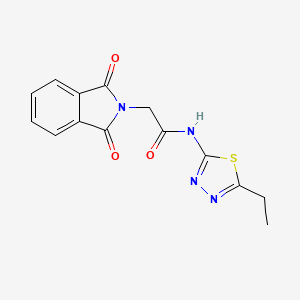![molecular formula C21H23N3O4 B5567306 N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)
N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, while not directly documented, can be inferred from similar compounds within the N-aryl-1,3,4-oxadiazolyl benzamide class. These compounds are typically synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. The synthetic pathway involves the formation of 1,3,4-oxadiazol rings, a common structural feature in these molecules, which often exhibit significant biological activities, such as anticancer properties (Ravinaik et al., 2021).
Molecular Structure Analysis The molecular structure of compounds similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide often features intricate intermolecular interactions, such as hydrogen bonds, that contribute to their stability and biological activity. For example, structures within this chemical class are stabilized by N–H···O hydrogen bonds and exhibit π···π interactions between aromatic rings. These structural attributes could be extrapolated to understand the molecular structure and stability of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (Sharma et al., 2016).
Chemical Reactions and Properties The chemical reactivity and properties of N-aryl-1,3,4-oxadiazolyl benzamides, including potential compounds like N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, may involve interactions with biological targets through binding and inhibitory actions, which can be attributed to their specific functional groups and molecular configuration. The presence of the 1,3,4-oxadiazol ring and various substituents influences their reactivity towards biological molecules and enzymes (Gangapuram et al., 2009).
Physical Properties Analysis While specific data on N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not available, related compounds show characteristics such as crystallinity, melting points, and solubility influenced by their molecular framework and functional groups. These properties are crucial for understanding the compound's stability, formulation potential, and bioavailability (Kranjc et al., 2011).
Chemical Properties Analysis The chemical properties of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be deduced by examining similar molecular structures, which typically showcase varying degrees of acidity, basicity, reactivity with other chemical agents, and stability under different conditions. These aspects are influenced by the electronic structure, the presence of electron-donating or withdrawing groups, and the overall molecular conformation (Gein et al., 2017).
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds structurally related to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have potential anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides that exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Antibacterial and Antioxidant Activities
Compounds with structures similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have also been investigated for their antibacterial and antioxidant properties. In a study by Karanth et al. (2019), derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Electrophysiological Activity
Another study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to the compound . They found these compounds to be potent selective class III agents, demonstrating efficacy comparable to sematilide, a clinical trial drug (Morgan et al., 1990).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of related compounds. For example, a study by Whitfield and Papadopoulos (1981) reported on the synthesis of compounds including 1,2,4-triazoles and 1,2,4-oxadiazoles, demonstrating the versatility and chemical reactivity of these benzamide derivatives (Whitfield & Papadopoulos, 1981).
Potential Antipsychotic Agents
A study by Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamides including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. They found these compounds to be effective in vitro and in vivo, with potential as antipsychotic agents (Högberg et al., 1990).
NO Production Inhibitory Compounds
Kim et al. (2009) isolated benzamide derivatives from Limonia acidissima that effectively inhibited nitric oxide production in microglia cells, indicating potential therapeutic applications in inflammation-related disorders (Kim et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-24(21(25)19-16(26-3)7-6-8-17(19)27-4)13-18-22-20(23-28-18)15-11-9-14(2)10-12-15/h6-12H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQWCBJCSFHCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
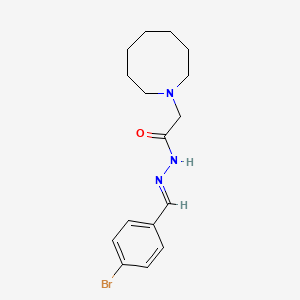
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)
![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)
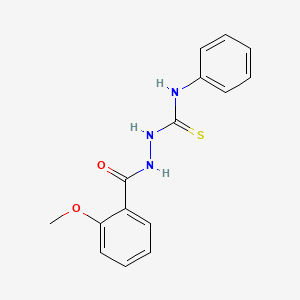
![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)
![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)
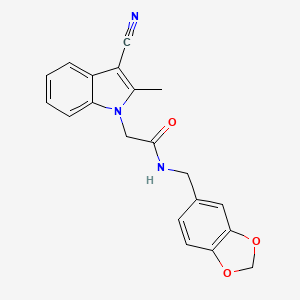
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)
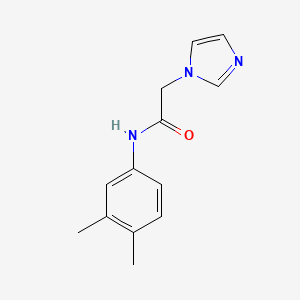
![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)
